Product packaging for 4,6-Dimethyl-2,2'-bipyridine(Cat. No.:)

4,6-Dimethyl-2,2'-bipyridine

Cat. No.: B8313628
M. Wt: 184.24 g/mol
InChI Key: CBEHPAHFCUKQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bipyridine Ligands in Contemporary Coordination Chemistry

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) (bpy) isomer, are among the most extensively utilized ligands in the realm of coordination chemistry. nih.gov Their widespread application stems from their capacity to act as bidentate chelating agents, binding to a central metal ion through their two nitrogen atoms to form stable ring structures. fiveable.me This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. fiveable.me

Coordination compounds featuring bipyridine ligands have been instrumental in advancing our understanding of fundamental chemical processes, including the thermodynamics and kinetics of metal ion complexation, as well as the bonding, photochemistry, photophysics, and electrochemistry of metal complexes. nih.gov The presence of bipyridine in a coordination complex can significantly influence its electronic and photophysical properties, making these complexes valuable in applications such as dye-sensitized solar cells, where they enhance light absorption and charge transfer efficiency. fiveable.mealfachemic.com Furthermore, bipyridine ligands can modify the solubility of metal complexes in organic solvents, a crucial factor for many chemical reactions. fiveable.me

The versatility of bipyridine ligands is evident in their broad range of applications, including homogeneous catalysis, where they are used with transition metals like palladium and platinum to facilitate carbon-carbon coupling reactions. fiveable.me They are also foundational in supramolecular chemistry, serving as a scaffold for constructing complex molecular architectures. nih.gov The ability of bipyridine ligands to form stable complexes with a wide variety of metal ions has cemented their importance in fields as diverse as materials science, molecular recognition, and the development of luminescent materials. alfachemic.comwikipedia.org

Distinctive Structural and Electronic Features Conferred by Methyl Substituents in 4,6-Dimethyl-2,2'-bipyridine

The introduction of methyl groups onto the 2,2'-bipyridine scaffold, as seen in this compound, imparts distinct structural and electronic characteristics that modulate the ligand's behavior in coordination complexes. The position and number of these methyl substituents significantly alter the properties of the bipyridine ligand.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the pyridine (B92270) rings. This enhanced electron-donating capability can stabilize the metal center in a complex, for instance, making a Ru(II) center less susceptible to oxidation compared to when coordinated with an unsubstituted bipyridine. osti.gov This modification of the electronic properties can influence the redox behavior and luminescence of the resulting metal complexes.

Steric Effects: The placement of methyl groups also introduces steric hindrance, which can affect the geometry of the coordination complex. For example, methyl groups at the 6 and 6' positions can cause significant distortions in the planarity of the bipyridine ligand when coordinated to a metal center, leading to a "bowing" of the pyridyl rings. nih.gov In contrast, methyl groups at the 4 and 4' positions, as in 4,4'-dimethyl-2,2'-bipyridine (B75555), result in only minor distortions. nih.gov The steric bulk of the methyl groups in this compound can influence the coordination environment around the metal ion, potentially affecting reaction kinetics and the stability of the complex. acs.org

The combination of these electronic and steric effects allows for fine-tuning of the properties of metal complexes. For instance, in copper complexes, the degree of methyl substitution on the bipyridine ligand has been shown to impact the electrochemical potential of the copper center and the kinetics of oxidation processes. acs.org

Overview of Major Academic Research Domains Utilizing this compound and Its Derivatives

The unique properties of this compound and its derivatives have led to their application in a variety of advanced academic research domains. These include:

Coordination Chemistry and Catalysis: This compound is widely used to synthesize metal-ligand complexes for applications in catalysis. The electronic and steric tuning provided by the methyl groups can influence the catalytic activity and selectivity of the metal center.

Materials Science: Derivatives of dimethyl-2,2'-bipyridine are integral to the development of novel materials with specific optical and electronic properties. alfachemic.com For example, they play a role in enhancing the efficiency of dye-sensitized solar cells (DSSCs), which has implications for renewable energy technologies.

Photophysics and Luminescent Materials: The influence of the methyl groups on the electronic structure of bipyridine ligands affects the photophysical properties of their metal complexes, such as luminescence. This makes them valuable in the design of new photoactive and luminescent materials.

Supramolecular Chemistry: The ability of bipyridine ligands to form well-defined structures with metal ions is exploited in supramolecular chemistry to construct complex, multi-component assemblies. The steric profile of this compound can direct the formation of specific supramolecular architectures. researchgate.net

Biological and Medicinal Chemistry: Bipyridine derivatives and their metal complexes have been investigated for their biological activity. For instance, cobalt(II) complexes with dimethyl-2,2'-bipyridine ligands have been studied for their antibacterial properties and interaction with DNA. tandfonline.com Platinum complexes incorporating 4,4'-dimethyl-2,2'-bipyridine have shown effectiveness against various cancer cell lines. iucr.org

Scope and Objectives of the Comprehensive Academic Research Review

This review aims to provide a focused and detailed examination of the chemical compound this compound within the context of advanced chemical research. The primary objective is to present a thorough and scientifically accurate account of its significance, properties, and applications based on existing academic literature.

The scope of this review is strictly defined by the following areas:

A foundational understanding of the importance of bipyridine ligands in modern coordination chemistry.

A detailed analysis of the unique structural and electronic characteristics that the methyl groups in the 4 and 6 positions confer upon the 2,2'-bipyridine framework.

A comprehensive overview of the key academic research fields where this compound and its derivatives are actively being investigated.

This review will adhere strictly to the outlined topics, excluding any information that falls outside this defined scope. The intention is to create a professional and authoritative resource for researchers and students interested in the specific chemical and physical properties and research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B8313628 4,6-Dimethyl-2,2'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2,4-dimethyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H12N2/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13-11/h3-8H,1-2H3

InChI Key

CBEHPAHFCUKQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=CC=CC=N2)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4,6 Dimethyl 2,2 Bipyridine Analogues

Advanced Synthetic Routes to Dimethylated 2,2'-Bipyridine (B1663995) Scaffolds

The construction of the 2,2'-bipyridine framework, particularly with methyl substituents, is a cornerstone of coordination chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, scale, and tolerance for various functional groups.

Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling, Suzuki Coupling, Ullmann Coupling, Negishi Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial C(sp²)–C(sp²) bond that defines the 2,2'-bipyridine linkage. preprints.org

Stille Coupling : This reaction involves the coupling of an organotin compound with a halogenated pyridine (B92270), catalyzed by a palladium complex. nih.gov It is a versatile method for preparing various 2,2'-bipyridines. nih.gov For example, the reaction between stannylated pyridines and bromopyridines in the presence of PdCl₂(PPh₃)₂ can produce bipyridine derivatives. nih.gov While effective, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents used. nih.govorgsyn.org

Suzuki Coupling : Widely used for C-C bond formation, the Suzuki coupling reaction pairs a pyridylboronic acid or ester with a halopyridine. preprints.orgmdpi.com This method is attractive due to the stability and low toxicity of the boronic acid reagents. preprints.org For instance, coupling 2-pyridineboronic acid N-phenyldiethanolamine ester with bromopyridines using a palladium catalyst affords 2,2'-bipyridine products in good yields. preprints.org

Ullmann Coupling : The classic Ullmann reaction is a valuable technique for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. preprints.orgorganic-chemistry.org This method can be performed with stoichiometric copper powder, often in combination with a catalytic amount of a palladium salt like Pd(OAc)₂, which shows good tolerance for different functional groups. mdpi.com Nickel-catalyzed Ullmann-type reactions are also employed for the symmetrical coupling of nitrogen-containing heterocyclic halides. nih.gov

Negishi Coupling : This cross-coupling reaction is noted for its high yields, mild reaction conditions, and excellent functional group tolerance, making it a powerful tool for preparing substituted bipyridines. orgsyn.orgorgsyn.org The reaction couples an organozinc halide with a halopyridine, typically catalyzed by a palladium complex. wikipedia.org It has been successfully used to synthesize various methyl-2,2'-bipyridines. orgsyn.orgchemsrc.com The pyridyl zinc halides can be prepared either by transmetallation from pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

Coupling ReactionKey ReactantsCommon CatalystKey AdvantagesKey Disadvantages
Stille CouplingOrganotin Compound + HalopyridinePalladium Complexes (e.g., PdCl₂(PPh₃)₂)High reactivity and versatility nih.govToxicity of organotin reagents nih.govorgsyn.org
Suzuki CouplingPyridylboronic Acid/Ester + HalopyridinePalladium Complexes (e.g., PdCl₂(dcpp))Stable, commercially available, and low-toxicity reagents preprints.orgCan be challenging with certain 2-pyridylboronic acids nih.gov
Ullmann CouplingTwo molecules of a Halopyridine (Homocoupling)Copper (stoichiometric or catalytic), Nickel complexesExcellent for symmetrical bipyridines preprints.orgorganic-chemistry.orgOften requires high temperatures mdpi.com
Negishi CouplingOrganozinc Halide + HalopyridinePalladium Complexes (e.g., Pd(dba)₂, Pd(PPh₃)₄)High yields, mild conditions, excellent functional group tolerance orgsyn.orgorgsyn.orgRequires preparation of moisture-sensitive organozinc reagents orgsyn.org

Homocoupling and Heterocoupling Procedures for 2,2'-Bipyridine Formation

The formation of the bipyridine linkage can be classified into homocoupling, which yields symmetrical products, and heterocoupling, which produces unsymmetrical derivatives.

Homocoupling : This approach is an efficient route for creating symmetrical bipyridines, such as 4,4'-dimethyl-2,2'-bipyridine (B75555) or 6,6'-dimethyl-2,2'-bipyridine (B1328779). nova.eduorkg.org The Ullmann reaction is a classic example of homocoupling. lboro.ac.uk Nickel-phosphine complexes are also effective for mediating the homocoupling of halopyridines. ciac.jl.cn For example, 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) was synthesized in high yield via the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) using a nickel catalyst and zinc powder. nih.gov

Heterocoupling : This is the basis for the cross-coupling reactions described previously (Stille, Suzuki, Negishi), where two different pyridine derivatives are joined. nih.gov These methods are essential for the synthesis of unsymmetrically substituted 2,2'-bipyridines. wikipedia.org

Electrochemical Synthesis Pathways of Substituted Bipyridines

Electrochemical methods provide an alternative route to bipyridine synthesis, often avoiding the need for metal catalysts and harsh reagents. nih.gov One approach involves the electrolysis of N,N'-dipyridylureas. preprints.org In this method, the urea (B33335) derivative is placed in the cathodic cell of an H-cell with a graphite (B72142) electrode, and electrolysis under a nitrogen atmosphere promotes an intramolecular C-C bond formation, yielding the bipyridine product. researchgate.net This technique is operationally simple and can be applied to sterically hindered substrates. researchgate.net

Transition-Metal-Free Approaches to Bipyridine Synthesis (e.g., C-H Functionalization)

Recent advancements have led to the development of transition-metal-free methods for bipyridine synthesis. One notable strategy involves C-H functionalization. nih.gov For instance, a method employing a bis-phenalenyl compound and a base like potassium tert-butoxide can achieve the C-C coupling of a halogenated pyridine with another pyridine molecule through a radical-mediated mechanism. nih.gov Sulfur and phosphorous compounds have also been utilized to mediate the coupling of pyridine derivatives without the need for a transition metal catalyst. nih.gov

Large-Scale Preparative Techniques for Dimethylbipyridine Ligands

The scalability of a synthetic route is crucial for practical applications. Among the metal-catalyzed methods, Stille-type cross-coupling procedures have been successfully employed for the multigram scale synthesis of various functionalized 2,2'-bipyridines. acs.org In some industrial contexts, the Stille reaction has proven to be a reliable method for production at scales exceeding 50 grams. harvard.edu The homocoupling of 6-bromopicoline has also been reported as a convenient and high-yielding preparation of 6,6′-dimethyl-2,2′-bipyridine. mdpi.com

Selective Functionalization and Post-Synthetic Modification of 4,6-Dimethyl-2,2'-bipyridine Derivatives

The ability to modify a bipyridine scaffold after its initial synthesis is key to creating tailored ligands for specific applications. This often relies on the presence of reactive functional groups that are compatible with the initial coupling reaction.

The Negishi coupling, for example, shows impressive tolerance for a wide array of functional groups, including esters (COOR), which can be carried through the reaction sequence. orgsyn.org These incorporated groups can then serve as handles for further chemical transformations. Stille-type coupling reactions have been used to prepare 2,2'-bipyridines functionalized with methyl and ethyl ester groups. acs.org These ester functionalities can be readily converted into other groups, such as bromomethyl or hydroxymethyl, through subsequent reactions. acs.org This post-synthetic modification strategy allows for the attachment of more complex moieties or the alteration of the ligand's electronic and steric properties.

Initial Functional GroupReaction / ReagentsResulting Functional GroupPurpose of Modification
Methyl Ester (-COOCH₃)1. LiAlH₄ (Reduction) 2. PBr₃ (Bromination)Hydroxymethyl (-CH₂OH) Bromomethyl (-CH₂Br)Allows for further nucleophilic substitution or ether/ester formation acs.org
Ethyl Ester (-COOCH₂CH₃)Hydrolysis (e.g., NaOH, H₂O)Carboxylic Acid (-COOH)Enables amide coupling, further esterification, or use as an anchoring group.

Introduction of Carboxylic Acid Moieties to Bipyridine Backbones

The introduction of carboxylic acid groups to bipyridine structures is a crucial step for creating versatile ligands capable of forming a variety of coordination complexes and serving as precursors for further functionalization. A primary method for achieving this transformation is through the oxidation of methyl-substituted bipyridines.

For instance, the synthesis of 4,4'-dicarboxy-2,2'-bipyridine is a key intermediate process that often starts from the commercially available 4,4'-dimethyl-2,2'-bipyridine. scielo.br A common, though often low-yielding, method involves the oxidation of the methyl groups using potassium permanganate (B83412) (KMnO₄), which can result in yields below 40%. scielo.br A significantly more efficient route employs an acidic dichromate solution. In this improved method, 4,4'-dimethyl-2,2'-bipyridine is treated with a solution of sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid. This reaction proceeds efficiently, yielding 4,4'-dicarboxy-2,2'-bipyridine in much higher yields, around 85%. scielo.br

These synthetic pathways allow for the targeted placement of carboxylic acid groups on the bipyridine framework, which can then be used for further derivatization. smolecule.com

Starting Material Oxidizing Agent Product Yield
4,4'-dimethyl-2,2'-bipyridineKMnO₄4,4'-dicarboxy-2,2'-bipyridine< 40% scielo.br
4,4'-dimethyl-2,2'-bipyridineNa₂Cr₂O₇ / H₂SO₄4,4'-dicarboxy-2,2'-bipyridine~85% scielo.br

Synthesis of Dihydroxamic Acid Analogues from Carboxylic Acid Precursors

Bipyridine-based hydroxamic acids are of interest due to their strong metal-chelating properties. nih.gov The synthesis of dihydroxamic acid analogues typically proceeds from the corresponding dicarboxylic acid precursors. This conversion is a multi-step process that involves the activation of the carboxylic acid groups followed by reaction with a hydroxylamine (B1172632) source.

A well-established method for preparing 4,4'-dihydroxamic-2,2'-bipyridine and 6,6'-dihydroxamic-2,2'-bipyridine begins with their dicarboxylic acid counterparts. scielo.br The first step is the conversion of the dicarboxylic acid into a more reactive diacyl dichloride. This is achieved by refluxing the dicarboxylic acid with thionyl chloride (SOCl₂). scielo.br After removing the excess thionyl chloride, the crude diacyl dichloride is directly reacted with hydroxylamine hydrochloride in the presence of a base, such as dried triethylamine, to yield the final dihydroxamic acid product. scielo.br This general strategy of activating a carboxylic acid and subsequently reacting it with hydroxylamine is a common and effective route for synthesizing hydroxamic acids. researchgate.netsapub.org

General Reaction Scheme:

Activation: R-(COOH)₂ + SOCl₂ → R-(COCl)₂

Hydroxamination: R-(COCl)₂ + NH₂OH·HCl → R-(CONHOH)₂

Phosphonated and Halogenated Bipyridine Derivative Synthesis

The functionalization of bipyridine ligands with phosphonate (B1237965) and halogen groups introduces new properties and potential applications, particularly in the development of surface-anchorable dyes for solar cells and new catalytic systems. jcu.edu.au

Halogenation: A highly efficient method for the halogenation of dimethyl-bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org For example, 4,4'-bis(chloromethyl)-2,2'-bipyridine can be synthesized from 4,4'-dimethyl-2,2'-bipyridine. This process typically involves deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithium intermediate, which is then trapped with a silicon source. The subsequent reaction with an electrophilic halide reagent, such as hexachloroethane (B51795) for chlorination, yields the halogenated product with high efficiency and few by-products. orgsyn.org While radical halogenation is another option, it often suffers from poor selectivity. orgsyn.org

Phosphonation: Phosphonated bipyridines can be prepared from halogenated precursors. For instance, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) can be reacted to form 4,4'-bis(phosphonate)-2,2'-bipyridine, which can be used in further reactions like the Wadsworth-Emmons reaction. orgsyn.org An alternative and efficient synthesis route for compounds like 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine has also been reported. jcu.edu.au

Another powerful technique is the palladium-catalyzed Hirao cross-coupling reaction. This method can be used to synthesize ligands such as 4,4'-bis(diethylphosphonate)-2,2'-bipyridine from 4,4'-dibromo-2,2'-bipyridine (B104092) and diethyl phosphite (B83602) in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net

Derivative Type Starting Material Key Reagents Product
Halogenated4,4'-dimethyl-2,2'-bipyridine1. LDA, TMS-Cl 2. C₂Cl₆4,4'-bis(chloromethyl)-2,2'-bipyridine orgsyn.org
Phosphonated4,4'-dibromo-2,2'-bipyridine(H)PO₃Et₂, Pd(PPh₃)₄, NEt₃4,4'-bis(diethylphosphonate)-2,2'-bipyridine researchgate.net
Phosphonated4,4'-bis(bromomethyl)-2,2'-bipyridineP(OEt)₃ (Arbuzov reaction)4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine jcu.edu.auorgsyn.org

Strategies for Asymmetric Substitution Patterns in Bipyridine Ligands

The synthesis of asymmetrically substituted bipyridines, where the two pyridine rings bear different functional groups, is essential for fine-tuning the electronic and steric properties of ligands for applications in catalysis and materials science. researchgate.net While symmetrical bipyridines can often be made through homocoupling reactions, asymmetric derivatives typically require cross-coupling strategies. nih.govresearchgate.net

Modern organometallic cross-coupling reactions are the most prevalent methods for constructing the C-C bond between two different pyridine rings. Key strategies include:

Suzuki Coupling: This reaction involves the coupling of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst. It is a versatile method that is widely used for synthesizing a variety of bipyridine derivatives. nih.gov

Stille Coupling: This method utilizes the reaction between an organostannane (stannylpyridine) and a halopyridine, catalyzed by a palladium complex. It is effective for creating various 2,2'-bipyridine structures. nih.govresearchgate.net

Negishi Coupling: In this reaction, a pyridyl organozinc reagent is coupled with a halopyridine, again using a palladium catalyst. This method complements other coupling reactions and is valuable in drug discovery and development. nih.govpreprints.org

These cross-coupling techniques provide a modular approach, allowing for the combination of diverse, pre-functionalized pyridine building blocks to generate a wide array of asymmetrically substituted bipyridine ligands with tailored properties. nih.gov

Coordination Chemistry of 4,6 Dimethyl 2,2 Bipyridine: Ligand Design and Metal Complexation

Fundamental Coordination Modes of 4,6-Dimethyl-2,2'-bipyridine Ligands

The ligand this compound, a derivative of 2,2'-bipyridine (B1663995), is a crucial component in the field of coordination chemistry. Its unique structural and electronic properties, conferred by the methyl substituents, significantly influence its interaction with metal ions and the resulting geometry and stability of the coordination complexes.

Similar to its parent compound, 2,2'-bipyridine, this compound primarily functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. This mode of binding leads to the formation of a stable five-membered ring, a key feature in the chemistry of these complexes. This chelation is a common characteristic observed across a wide range of transition metal complexes. wikipedia.org

The introduction of methyl groups at the 4 and 6 positions of the bipyridine ring has a profound impact on the coordination properties of the ligand. These substituents introduce steric hindrance, which can influence the coordination geometry around the metal center. For instance, in certain complexes, the steric repulsion between the methyl groups and other ligands can lead to distorted geometries. nih.gov

The versatility of this compound allows for the formation of both homoleptic and heteroleptic complexes.

Homoleptic complexes consist of a central metal ion coordinated exclusively to this compound ligands. A common example is the formation of tris-chelate complexes with the general formula [M(4,6-dmbpy)₃]ⁿ⁺, where 'M' is a transition metal ion. rsc.orgnih.gov

Heteroleptic complexes , on the other hand, feature a metal ion coordinated to this compound along with other types of ligands. acs.org These mixed-ligand complexes offer a pathway to fine-tune the electronic and steric properties of the coordination sphere, leading to a wide range of chemical and physical behaviors. acs.orgmdpi.com The formation of heteroleptic complexes is often driven by the specific synthetic conditions and the nature of the other ligands present in the reaction mixture.

Structural Characterization of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties and reactivity. X-ray diffraction and the analysis of non-covalent interactions are primary tools for this characterization.

Single crystal X-ray diffraction is an indispensable technique for determining the exact coordination geometry of these complexes. Depending on the metal ion, its oxidation state, and the other ligands present, a variety of geometries can be observed.

Common coordination geometries for transition metal complexes with this compound include:

Distorted Tetrahedral: This geometry is often observed in complexes with a coordination number of four. For example, a mercury(II) complex with this ligand, [HgI₂(C₁₂H₁₂N₂)], exhibits a distorted tetrahedral geometry. nih.gov

Octahedral: This is a very common geometry for complexes with a coordination number of six. Many homoleptic and heteroleptic complexes of this compound adopt this geometry.

Trigonal-Bipyramidal: This geometry, with a coordination number of five, is also possible, though less common than octahedral.

The table below summarizes the coordination geometries of some selected this compound metal complexes determined by single-crystal X-ray diffraction.

Complex Metal Ion Coordination Geometry
[HgI₂(C₁₂H₁₂N₂)]Hg(II)Distorted Tetrahedral nih.gov
[Co(dmbpy)₂(dca)₂]·CH₃OHCo(II)Octahedral nih.gov
[Ni(dmbpy)₂(dca)₂]·CH₃OHNi(II)Octahedral nih.gov
[Zn(dmbpy)₂(dca)₂]Zn(II)Octahedral nih.gov

Key non-covalent interactions observed in the crystal structures of this compound metal complexes include:

π–π Stacking: The aromatic pyridine (B92270) rings of the this compound ligands can engage in π–π stacking interactions. These interactions are significant in stabilizing the crystal packing. nih.gov For instance, in the crystal structure of [HgI₂(C₁₂H₁₂N₂)], π–π contacts are observed between the pyridine rings of adjacent molecules. nih.gov

Hydrogen Bonding: Although the this compound ligand itself does not have traditional hydrogen bond donors, co-crystallized solvent molecules or counter-ions can participate in hydrogen bonding with the nitrogen atoms of the ligand or other parts of the complex. These interactions contribute to the formation of extended supramolecular architectures. nih.gov

The interplay of these non-covalent forces, in conjunction with the primary coordination bonds, dictates the final solid-state architecture of these fascinating coordination compounds.

Crystallographic Insights into Supramolecular Structures and Crystal Engineering

The strategic placement of methyl groups on the 2,2'-bipyridine framework significantly influences the solid-state packing of its metal complexes, giving rise to diverse supramolecular architectures. In the case of the 4,4'-dimethyl-2,2'-bipyridine (B75555) (4,4'-dmbp) ligand in copper bromide systems, a recurring structural motif is the interdigitation of the dmbp rings from adjacent molecular units. researchgate.netnih.gov This interdigitation, with distances between the rings in the range of 3.4–3.7 Å, often leads to the formation of layered structures. researchgate.net

The versatility of dimethylated bipyridines in crystal engineering is further demonstrated in complexes with chloranilic acid (CLA). The crystal structures of 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with CLA reveal the formation of hydrogen-bonded chains. scispace.comaip.org These chains are constructed through N+–H···O− and O–H···N bridges on both sides of the bipyridyl ligand. scispace.comaip.org A comparison of the 4,4'-, 5,5'-, and 6,6'-dimethyl derivatives shows that the N+–H···O− hydrogen bonds are shortest in the 5,5'-dimethyl complex. scispace.comaip.org The planarity of the dimethyl-2,2'-bipyridine cations is a notable feature, with the angles between the two pyridine rings being minimal: 4.5(1)° in the 4,4'-dmbp·CLA complex, 2.1(1)° in the 5,5'-dmbp·CLA complex, and 2.4(1)° in the 6,6'-dmbp·CLA complex. scispace.com

Steric hindrance from the methyl groups can also enforce significant distortions in the coordination geometry of the metal center. For instance, the 6,6'-dimethyl-2,2'-bipyridyl (dmbpy) ligand is known to create substantial steric hindrance upon coordination, which is a common strategy for forming distorted tetrahedral complexes. nih.gov In bis[bis(6,6'-dimethyl-2,2'-bipyridine)copper(I)] complexes, the tetrahedral environments of the copper(I) ions are distorted due to these steric effects. nih.gov The extended structures of these complexes are stabilized by a combination of Coulombic interactions between cations and anions, and π–π stacking interactions between heterochiral Δ- and Λ-[Cu(dmbpy)₂]⁺ complexes. nih.gov

Specific Metal Ions in Complexation Studies with Dimethylated Bipyridines

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and photochemical properties, which can be finely tuned by modifying the bipyridine ligands. mdpi.comokstate.eduumb.edu The introduction of methyl groups onto the bipyridine framework can induce steric strain, leading to unique photochemical behaviors. For example, Ru(II) complexes containing sterically hindering ligands like 6,6'-dimethyl-2,2'-bipyridine (B1328779) can undergo light-induced ligand exchange. nih.gov This strain-induced photochemical ligand loss is a key feature of such complexes. nih.gov The quantum yield of photolysis for a control complex, [Ru(bpy)₂(dmbpy)]²⁺ (where dmbpy = 6,6'-dimethyl-2,2'-bipyridine), was determined to be 0.10, highlighting the photoactivity of these strained systems. nih.gov

The electronic properties of these complexes are governed by transitions between metal-centered and ligand-centered orbitals. In a typical Ru(II) tris-bipyridine analogue, the Highest Occupied Molecular Orbital (HOMO) is largely located on the ruthenium center, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the bipyridine ligands. rsc.orgnih.gov The excitation of these complexes leads to the formation of a metal-to-ligand charge-transfer (MLCT) state. okstate.eduumb.edu The subsequent decay of this excited state can occur through radiative (luminescence) or non-radiative pathways. A thermally activated decay mode involves the internal conversion from the ³MLCT state to a triplet metal-centered state (³MC). dcu.ie If the ³MC state is thermally accessible, it can lead to a low emission quantum yield and a high photosubstitution quantum yield. rsc.orgnih.gov

The photophysical properties of Ru(II) complexes with dimethylated bipyridines can be systematically altered. For instance, in a series of cyclometalated Ru(II) complexes with 2-aryl-5-methylbenzimidazoles and 4,4'-dimethoxycarbonyl-2,2'-bipyridine, increasing the electron-donating nature of the substituent on the benzimidazole (B57391) ligand results in a red shift of the absorption and emission bands, a decrease in the excited-state lifetime, and a lower redox potential. mdpi.com

Table 1: Photophysical Data for Selected Ruthenium(II) Complexes

ComplexAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Excited-State Lifetime (τ)Reference
[Ru(bpy)₂(dmbpy)]²⁺Not specifiedNot specified0.10 (photolysis)Not specified nih.gov
[Ru(L-H)(dmdcbp)₂]PF₆592, 426Not specifiedNot specifiedNot specified mdpi.com

Copper complexes featuring dimethylated bipyridine ligands have attracted significant interest for their applications in catalysis and electronics. The steric and electronic properties imparted by the methyl groups are crucial in tailoring the reactivity and physical properties of these complexes.

In the realm of photoredox catalysis, heteroleptic Cu(I) complexes incorporating a 4,6-disubstituted 2,2'-bipyridine ligand have been synthesized and characterized. acs.org These complexes exhibit longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to classic copper-based photoredox catalysts. acs.org For example, the complex [Cuᴵ(4)(Xantphos)][PF₆] has proven to be an efficient catalyst for the chlorotrifluoromethylation of alkenes, demonstrating broad substrate scope and high functional group tolerance. acs.org This highlights the potential of substituted 2,2'-bipyridine ligands in designing effective copper-based photoredox catalysts. acs.org

The coordination chemistry of copper(II) with 4,4'-dimethyl-2,2'-bipyridine (dmbp) is remarkably diverse. The reaction of dmbp with copper(II) bromide can yield a variety of crystalline materials with different coordination geometries, including distorted trigonal bipyramidal and augmented square planar (4+1 and 4+2) coordination. nih.gov The Cu(dmbp)₂Br⁺ cation, for instance, adopts a distorted trigonal bipyramidal geometry with the bromide ion in an equatorial position. nih.gov

The electronic properties of copper-bis(4,4'-dimethyl-6,6'-diphenyl-2,2'-bipyridine) complexes have also been investigated. researchgate.net The Cu(I) complex, [Cu(3)₂]⁺, is red and exhibits weak emission with a quantum yield of 2.7 x 10⁻⁴ in dichloromethane. researchgate.net The lifetime of the emitting MLCT state is 34 ± 1 ns. researchgate.net In contrast, the corresponding Cu(II) complex, [Cu(3)₂]²⁺, is green and does not show any observable emission or transient absorption, a common characteristic for such Cu(II) complexes. researchgate.net The electrochemical conversion between the Cu(I) and Cu(II) states is fully reversible, indicating that no significant structural reorganization occurs during the redox process. researchgate.net

Iridium(III) complexes are well-known for their strong spin-orbit coupling, which facilitates highly efficient phosphorescence, making them valuable materials for applications such as organic light-emitting diodes (OLEDs) and biological imaging. chemrxiv.orgrsc.orgmdpi.comresearchgate.net The luminescence of these complexes often originates from triplet metal-to-ligand charge transfer (³MLCT) or triplet intra-ligand (³IL) excited states. rsc.org

Complexes of iridium(III) with substituted bipyridine ligands, such as 6'-phenyl-2,2'-bipyridine and its 4'-aryl derivatives, have been synthesized and their photophysical properties investigated. For example, the cyclometalated complexes [Ir(tpy)(L²-C³',N)Cl]⁺ and [Ir(tpy)(L³-C³',N)Cl]⁺ are intensely luminescent in solution at room temperature, with emission maxima at 541 nm and 562 nm, respectively. Both complexes exhibit a quantum yield of 0.16 in degassed acetonitrile (B52724) and have microsecond-range lifetimes, which is consistent with an emissive excited state of primarily ³MLCT character.

The nature of the excited state can be a mixture of characters. In a series of luminescent iridium(III) porphyrin complexes, the long-lived near-infrared (NIR) emission was attributed to an excited state of mixed ³IL (π → π) (porphyrin) and ³MLCT (dπ(Ir) → π(porphyrin)) character. rsc.org Recent studies have also suggested that thermally activated delayed fluorescence (TADF) may contribute to the fast emission rates in many iridium(III) complexes, coexisting with phosphorescence. chemrxiv.org

Table 2: Luminescence Data for Selected Iridium(III) Complexes

ComplexEmission Maxima (λ_em, nm)Quantum Yield (Φ)Lifetime (τ, μs)SolventReference
[Ir(tpy)(L²-C³',N)Cl]⁺5410.163.2CH₃CN
[Ir(tpy)(L³-C³',N)Cl]⁺5620.162.4CH₃CN

Heteroleptic cyanido complexes of molybdenum and tungsten containing bipyridine ligands are of interest due to their potential applications in creating coordination polymers and their rich spectroscopic and redox properties. The thermal decomposition of (XMebpyH)₃(H₃O)[W(CN)₈]·3H₂O, where XMebpy is 4,4'-dimethyl-2,2'-bipyridine or 5,5'-dimethyl-2,2'-bipyridine, in glycerol (B35011) leads to the formation of [W(CN)₆(XMebpy)]²⁻ complexes. nih.gov

The spectroscopic properties of these complexes are influenced by the methyl substituents on the bipyridine ligand. The infrared (IR) spectra of the alkali metal salts of [W(CN)₆(4,4'-Mebpy)]²⁻ show characteristic bands for the cyanido ligands in the range of 2108-2141 cm⁻¹. nih.gov The presence of methyl groups also introduces changes in other regions of the IR spectrum, for example, around 830 and 1250 cm⁻¹. nih.gov

The electronic spectra and redox properties of these tungsten complexes have been studied and compared to the parent [W(CN)₆(bpy)]²⁻ complex. Cyclic voltammetry data provides insights into the redox behavior of these compounds. nih.gov

Complexes of this compound and its isomers with various other transition metals have been explored, revealing a range of structures and properties.

Zinc(II) Complexes : A series of new tris-chelated Zn(II) ionic complexes with substituted bipyridine ligands have been synthesized and structurally characterized. rsc.org For example, the reaction of Zn(CH₃COO)₂ with 4,4'-bis(methoxy)-2,2'-bipyridine (L2) yields the octahedral complex Zn(L2)₃₂. rsc.org Zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate have also been prepared, having the general formula [Zn(py-2py)X₂] (X = Cl⁻, Br⁻). mdpi.comresearchgate.net These complexes adopt a slightly distorted tetrahedral geometry. mdpi.comresearchgate.net

Cobalt(II) Complexes : Cobalt(II) complexes with the 5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbipy) ligand have been synthesized, such as [Co(5,5'-dmbipy)₂(NCS)₂]. tandfonline.comnih.govrsc.org The crystal structure of 6,6'-dimethyl-2,2'-bipyridine-1,1'-diium tetrachloridocobaltate(II) has also been determined, where the dihedral angle between the pyridine rings is 52.46 (9)°. nih.gov

Iron(II) Complexes : Diverse iron(II) and iron(III) coordination complexes and polymers have been synthesized using the ditopic 4'-pyridyl-2,2';6',2''-terpyridine ligand, which is structurally related to bipyridine. mdpi.com

Palladium(II) and Platinum(II) Complexes : Pseudo-square-planar platinum(II) complexes containing 4,4'-, 5,5'-, and 6,6'-isomers of dimethyl-2,2'-bipyridine have been synthesized to study the effect of the methyl group position on the structure. nih.gov While the 4,4'- and 5,5'-dimethylbipyridine complexes show only minor distortions, the [ (6,6'-Me₂bipy)PtCl₂] complex is highly distorted due to repulsions between the 6,6'-methyl groups and the cis chloro ligands. nih.gov Platinum(II) cyclometalated "rollover" complexes with 6-substituted 2,2'-bipyridines have also been reported, where the ligand can exhibit different coordination modes. mdpi.com

Electronic Structure and Spectroscopic Probes of 4,6 Dimethyl 2,2 Bipyridine Systems

Advanced Spectroscopic Characterization Techniques Applied to Bipyridine Ligands and Complexes

A suite of sophisticated spectroscopic methods is employed to elucidate the intricate electronic and structural properties of bipyridine systems. These techniques provide insights ranging from the local chemical environment of individual atoms to the ultrafast dynamics of electrons following photoexcitation. While data for the specific 4,6-dimethyl-2,2'-bipyridine isomer is limited in the literature for some advanced techniques, the principles can be effectively illustrated using closely related dimethyl-bipyridine isomers and the parent 2,2'-bipyridine (B1663995) ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of diamagnetic molecules in solution. For paramagnetic complexes, NMR isotropic shifts provide valuable information about spin delocalization.

Table 1: Illustrative ¹H NMR Data for 6,6'-Dimethyl-2,2'-bipyridyl (Note: This data is for the 6,6'- isomer, not the 4,6'- isomer)

Proton Assignment Chemical Shift (ppm) Multiplicity / Coupling Constant (J)
H-3 8.182 d, J = 7.8 Hz
H-4 7.665 t, J = 7.7 Hz
H-5 7.14 d
-CH₃ 2.619 s

Data sourced from ChemicalBook, measured in CDCl₃. chemicalbook.com

For paramagnetic complexes, such as those with Ni(II) or Co(II), the unpaired electrons from the metal cause very large changes in the chemical shifts of the ligand protons, known as isotropic shifts. A study on Ni(II) and Co(II) complexes with various unsymmetrical methyl-substituted bipyridines, including this compound, demonstrated that the isotropic shifts show multiple resonance peaks for specific protons, providing insight into electron spin densities. cdnsciencepub.com

¹⁵N Coordination Shifts: ¹⁵N NMR is particularly sensitive to the electronic changes at the nitrogen atoms upon coordination to a metal. The coordination of a pyridine-type nitrogen to a metal center typically results in a significant upfield (low-frequency) shift in the ¹⁵N NMR signal, which is referred to as a negative coordination shift (Δ¹⁵N). nih.govresearchgate.net This shift arises from changes in the paramagnetic shielding term of the nitrogen nucleus.

The magnitude of Δ¹⁵N depends on several factors, including the metal ion, its oxidation state, and the nature of other ligands in the coordination sphere. nih.govnih.gov For instance, the absolute magnitude of these negative shifts for bipyridine complexes generally increases in the order Au(III) < Pd(II) < Pt(II). nih.gov Studies on a wide range of metal-azine complexes have established these trends, providing a powerful tool for characterizing the metal-ligand bond. nih.govnih.govresearchgate.net Although specific Δ¹⁵N data for this compound complexes are not available in the provided search results, the principles derived from studies on 2,2'-bipyridine and other alkyl derivatives are directly applicable. nih.govresearchgate.net

IR and UV-Vis spectroscopy are fundamental techniques for characterizing bipyridine ligands and their metal complexes, probing vibrational and electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature characteristic bands for C=C and C=N stretching vibrations within the pyridine (B92270) rings, as well as C-H stretching and bending modes. Upon coordination to a metal, these bands, particularly the ring stretching vibrations, often shift to higher frequencies. These shifts are indicative of the electronic changes in the ligand upon binding. researchgate.net For example, in tungsten-cyanide complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, the presence of the methyl substituents causes noticeable changes in the IR spectra around 830 and 1250 cm⁻¹ compared to the unsubstituted bipyridine complex. mdpi.com

UV-Visible (UV-Vis) Absorption Spectroscopy: The electronic absorption spectrum of a bipyridine ligand is dominated by high-energy π→π* transitions in the UV region. When complexed with a transition metal, new, lower-energy bands often appear in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital.

In complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) with Co(II), Ni(II), Zn(II), and Cu(II), typical MLCT absorption bands are observed between 301 and 306 nm. nih.gov Upon complexation, the intraligand π→π* transitions also experience a slight red shift. nih.gov The energy of the MLCT band is sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.com

Table 2: Illustrative UV-Vis MLCT Absorption Maxima for [W(CN)₆(4,4'-Mebpy)]²⁻ in Various Solvents (Note: This data is for the 4,4'- isomer, not the 4,6'- isomer)

Solvent λ_max (nm)
Distilled Water 517
Methanol 500
Ethanol 502
Acetone 502
Acetonitrile (B52724) 496
Dimethylformamide (DMF) 496
Dimethyl sulfoxide (B87167) (DMSO) 495

Data extracted from Basta et al. (2024). mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it exceptionally useful for studying paramagnetic metal complexes. nih.gov The technique provides detailed information about the electronic structure of the metal center and its immediate coordination environment. nih.gov

An EPR spectrum yields key parameters: the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants (A), which describe the interaction of the unpaired electron with nearby nuclear spins. These parameters are highly sensitive to the geometry of the complex, the identity of the metal ion, and the nature of the coordinating ligands.

While specific EPR spectra for this compound complexes are not found in the search results, studies on related systems illustrate the technique's power. For example, the oxidation of a Cu(I) complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779) yields a Cu(II) species whose EPR spectrum confirms the change in oxidation state and provides details on the geometry of the resulting complex. acs.org In another study, a series of Cu(II) complexes with various diimine ligands, including 4,4'-dimethyl-2,2'-bipyridine, were investigated using EPR to detect subtle electronic and structural changes, revealing distortions in the ligand system. cardiff.ac.uk The analysis of g and A values in such spectra allows for a detailed description of the metal-ligand bonding and the distribution of the unpaired electron. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com It is a powerful technique for studying the stereochemistry of molecules and for probing conformational changes in biomacromolecules like proteins and DNA. mdpi.com

Stereochemical Analysis: When a ligand like this compound coordinates to a metal center to form an octahedral complex, such as [M(4,6-dmbpy)₃]ⁿ⁺, the resulting complex is chiral, existing as two non-superimposable mirror images (enantiomers), designated Δ and Λ. These enantiomers will have mirror-image CD spectra. Theoretical studies using time-dependent density functional theory (TD-DFT) can simulate the CD spectra of such propeller-like bipyridine complexes, allowing for the assignment of absolute configuration from experimental spectra. nih.gov

DNA Interaction Studies: CD spectroscopy is also highly sensitive to the conformation of DNA. The canonical B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. mdpi.com When a metal complex binds to DNA, it can perturb the DNA structure, leading to changes in the CD spectrum. These changes can indicate the binding mode (e.g., intercalation vs. groove binding) and any conformational transitions in the DNA (e.g., from B-form to A- or Z-form). mdpi.com For example, the binding of platinum complexes to DNA is known to increase the intensity of the positive CD band at 275 nm, reflecting distortions in the DNA structure. mdpi.com Furthermore, if the metal complex is chiral, it may exhibit an induced CD signal upon binding to the achiral DNA, providing further evidence of the interaction. Although no specific CD studies involving this compound were found, these principles would apply to its chiral complexes and their interactions with DNA.

Femtosecond Transient Absorption (TA) spectroscopy is a pump-probe technique that allows for the observation of extremely fast processes, such as the evolution of electronic excited states, on a timescale of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). msu.eduyoutube.com In this experiment, an initial "pump" laser pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes.

This technique has been extensively used to study the photophysics of ruthenium(II) bipyridine complexes, which are known for their rich MLCT photochemistry. Upon photoexcitation of a complex like [Ru(bpy)₃]²⁺, an electron is transferred from the ruthenium center to one of the three bipyridine ligands. TA spectroscopy can track the initial formation of this MLCT state, subsequent vibrational cooling, and inter-ligand electron hopping. msu.edunih.gov Studies on [Ru(bpy)₃]²⁺ have shown that the final, relaxed ³MLCT state is formed in approximately 300 fs. msu.edu TA anisotropy measurements have further revealed that the excited electron randomizes over the three bipyridine ligands on an ultrafast timescale (within one picosecond). nih.gov

While TA studies have not been reported specifically for this compound complexes, the introduction of the asymmetric methyl groups would be expected to influence the energy of the π* orbitals and potentially alter the rates of inter-ligand electron transfer and non-radiative decay, making such systems interesting candidates for future ultrafast studies.

Transient X-ray Emission Spectroscopy (XES) is a powerful, element-specific technique for probing the electronic structure of the metal center in a coordination complex during a chemical transformation or in an excited state. By using a short-pulsed laser to initiate a photoreaction and a synchronized X-ray pulse to probe the system, XES can provide a snapshot of the metal's oxidation state and spin state with high temporal resolution.

The technique is particularly informative at the K-edge, which involves transitions from core orbitals to the 1s orbital. The energy and intensity of these emission lines are sensitive to the number of unpaired d-electrons and the nature of the metal-ligand bonding. This allows researchers to track changes in the metal's electronic configuration, for instance, during a MLCT event where the metal is formally oxidized.

While no XES studies on this compound complexes were found, research on related systems like [Fe(bpy)₂(CN)₂] has utilized femtosecond Kβ X-ray emission to characterize the ultrafast spin crossover that occurs following MLCT excitation. These experiments can clearly distinguish between different spin states (e.g., singlet, triplet, quintet) of the metal-centered excited states and track the relaxation pathways between them. This level of detail provides unparalleled insight into the fundamental electronic processes that govern the photochemistry of transition metal complexes.

Photophysical Behavior and Excited-State Dynamics of this compound Complexes

The photophysical properties of complexes incorporating this compound are intricately linked to the nature of their low-lying excited states. Upon absorption of light, these molecules can undergo a variety of processes, including radiative decay (luminescence) and non-radiative decay, which are dictated by the electronic and steric effects of the ligand.

Nature and Population of Metal-to-Ligand Charge Transfer (MLCT) States

In transition metal complexes with diimine ligands such as this compound, the lowest energy electronic transitions are often of the metal-to-ligand charge transfer (MLCT) type. These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. The energy of these MLCT states is sensitive to the electronic properties of both the metal and the ligand. The introduction of electron-donating methyl groups at the 4 and 6 positions of the bipyridine ring generally destabilizes the π* orbitals, leading to a blue shift (increase in energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted bipyridine.

For instance, in tungsten(IV) cyanide complexes, the incorporation of methyl substituents on the bipyridine ligand results in an increase in the energy of the MLCT band. rsc.orgnih.gov This effect is attributed to the electron-donating nature of the methyl groups, which raises the energy of the π* orbitals of the bipyridine ligand.

The population of MLCT states occurs upon photoexcitation. Following initial excitation to a singlet MLCT (¹MLCT) state, rapid intersystem crossing to a lower-energy triplet MLCT (³MLCT) state typically occurs. This ³MLCT state is often the emissive state and plays a crucial role in the photochemistry and photophysics of the complex. The character of the MLCT state can be further described by considering the specific orbitals involved. For example, in ruthenium(II) complexes, the MLCT transition is generally from a Ru(dπ) orbital to a bipyridine(π*) orbital. The resulting excited state can be described as [Ru(III)(bpy•⁻)].

Excited-State Relaxation Pathways and Lifetimes

Following population of the MLCT excited state, the complex can relax back to the ground state through several pathways, both radiative (luminescence) and non-radiative. The competition between these pathways determines the excited-state lifetime and the luminescence quantum yield of the complex.

Non-radiative decay pathways can include internal conversion and intersystem crossing to other excited states, such as metal-centered (MC) or ligand-centered (LC) states. The energy gap between the emissive ³MLCT state and any nearby non-emissive states is a critical factor in determining the rate of non-radiative decay. A smaller energy gap generally leads to more efficient non-radiative decay and a shorter excited-state lifetime.

The excited-state lifetimes of copper(I) complexes with a 4,6-disubstituted 2,2'-bipyridine ligand have been found to be longer than those of classic copper-based photoredox catalysts. nih.gov This suggests that the specific substitution pattern of the bipyridine ligand can influence the excited-state dynamics and reduce the rate of non-radiative decay. For ruthenium(II) polypyridine complexes, excited-state lifetimes can be prolonged by appending pyrenyl chromophores to the bipyridine ligand. rsc.org

In some iron(II) bipyridine complexes, the MLCT state undergoes ultrafast spin crossover to a metal-centered quintet excited state through a short-lived metal-centered triplet transient species. nih.gov This highlights the complex interplay of different excited states in the relaxation process.

Influence of Ligand Methylation and Electronic Effects on Luminescence Quantum Yields and Emission Wavelengths

The position and electronic nature of substituents on the bipyridine ligand have a profound impact on the luminescence properties of the resulting metal complexes. The introduction of methyl groups, as in this compound, can influence both the emission wavelength and the luminescence quantum yield.

As previously mentioned, the electron-donating methyl groups tend to increase the energy of the π* orbitals of the bipyridine ligand. This generally leads to a blue shift in the emission wavelength (higher energy emission) compared to complexes with unsubstituted bipyridine.

The effect of methylation on the luminescence quantum yield is more complex and can be influenced by several factors, including steric effects and the rigidity of the complex. In some cases, increasing the steric bulk on the bipyridine ligand can enhance the quantum yield by restricting vibrational motions that contribute to non-radiative decay. For instance, platinum(II) complexes with a 2,6-dimethyl-4-methoxyphenyl substituent on the pyridinyl rings show improved luminescence quantum yields due to the inhibition of bimolecular species formation. rsc.org

The following table summarizes the photophysical properties of a copper(I) complex with a 4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine ligand, which provides insight into the effects of substitution on a related bipyridine framework.

ComplexEmission Maximum (nm)Quantum Yield (Φ)Excited-State Lifetime (ns)
[Cu(dmdpbpy)₂]⁺5802.7 x 10⁻⁴34

Data for [Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺ in dichloromethane. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Functionalized Dimethylbipyridines

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomeric species with distinct electronic and emissive properties. This process often results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

While there is extensive research on ESIPT in various bipyridine derivatives, specific studies on functionalized this compound are less common. However, studies on related functionalized dimethylbipyridines, such as 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine, demonstrate that these systems can exhibit intense fluorescence from the relaxed excited state formed by ESIPT. nih.govresearchgate.net The introduction of functional groups that can act as proton donors (e.g., hydroxyl groups) and the presence of the nitrogen atoms of the bipyridine core as proton acceptors create the necessary conditions for ESIPT to occur.

The efficiency of the ESIPT process can be influenced by factors such as the solvent environment and the presence of additional functional groups. In some cases, incomplete ESIPT can lead to dual emission from both the initial and the tautomeric forms of the molecule.

Two-Photon Absorption Properties of Metallo-Chromophores

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon has applications in areas such as bioimaging, photodynamic therapy, and optical data storage.

For example, theoretical investigations of metalloporphyrin complexes have shown that coordination to a metal ion can significantly enhance the TPA cross-section compared to the free ligand. iphy.ac.cn This enhancement is attributed to changes in the electronic structure and the introduction of new charge-transfer states upon metal coordination. Research on transition metal complexes of tetraarylazadipyrromethene has also demonstrated that these systems exhibit two-photon absorption properties due to efficient photoinduced intramolecular charge transfer. rsc.org

Electrochemical Investigations of this compound Systems

The electrochemical properties of metal complexes with this compound are crucial for understanding their behavior in redox reactions and for applications in areas such as catalysis and molecular electronics. The redox potentials of these complexes are influenced by the electron-donating nature of the methyl groups on the bipyridine ligand.

The methyl groups increase the electron density on the bipyridine ring, making it easier to oxidize the metal center (a more negative oxidation potential) and more difficult to reduce the ligand (a more negative reduction potential) compared to complexes with unsubstituted bipyridine.

Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. For copper(I) complexes with a 4,6-disubstituted 2,2'-bipyridine ligand, the Cu(I)/Cu(II) redox couple has been found to be more positive than that of the classic Cu-based photoredox catalyst [Cu(dap)₂]Cl. nih.gov

In a study of rhenium(I) tricarbonyl complexes, the complex with 4,4'-dimethyl-2,2'-bipyridine was found to be slightly harder to reduce than the complex with unsubstituted bipyridine. acs.org This is consistent with the electron-donating effect of the methyl groups.

The following table presents electrochemical data for a copper(I) complex with a related substituted bipyridine ligand.

ComplexE₁/₂ (V vs. Fc/Fc⁺)
[Cu(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine)₂]⁺+0.23

Data for the Cu(I)/Cu(II) redox couple. researchgate.net

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a fundamental electrochemical technique utilized to probe the redox behavior of 4,6-dmbpy complexes. By measuring the current response to a linearly cycled potential sweep, CV allows for the determination of formal reduction potentials (E°'), which are indicative of the ease with which the complex can be oxidized or reduced. These potentials are crucial for designing and understanding catalytic cycles and electron transfer processes.

The substitution pattern on the bipyridine ligand significantly influences the electronic properties and, consequently, the redox potentials of the resulting metal complexes. For instance, in manganese tricarbonyl complexes, variations in the polypyridyl ligand have been shown to subtly affect the metal-center electron density, although these differences are not always clearly resolved by cyclic voltammetry due to the complexities of in-situ generation of different oxidation states. rsc.org

In a study of manganese(II) complexes with various polypyridine ligands, it was observed that increased analyte concentration and scan rates led to higher peak oxidation potentials for the Mn(II/III) couple and larger peak separations, indicative of irreversible redox events. nih.gov However, the average peak potentials for both the metal-centered oxidation and ligand-based reductions remained relatively constant. nih.gov

For manganese(II) dithiocarbamate (B8719985) complexes, cyclic and square wave voltammetry have revealed quasi-reversible, metal-centered redox processes. These complexes can exhibit one or two redox couples, corresponding to sequential single-electron transfers for Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions. researchgate.net

The electrochemical behavior of ruthenium complexes with azole ligands has also been extensively studied. These complexes often show a Ru(III)/Ru(II) reduction, with the redox potential values being influenced by the ligand environment. preprints.org

While specific redox potential data for a wide range of this compound complexes are not extensively compiled in single sources, the principles from related substituted bipyridine systems provide a framework for understanding their electrochemical characteristics. The electronic effects of the methyl groups in the 4 and 6 positions are expected to influence the ligand field strength and the energy of the metal and ligand-based molecular orbitals, thereby tuning the redox potentials of the complex.

Table 1: Representative Redox Potentials of Transition Metal Complexes with Substituted Bipyridine Ligands

Complex Redox Couple E°' (V vs. reference) Solvent/Electrolyte Reference
[Mn(apbpy)(CO)₃Br] Mn(II)/Mn(I) Eₚ = -1.21, -1.41 Acetonitrile/TBAPF₆ researchgate.net
[Re(apbpy)(CO)₃Cl] Re(I)/Re(0) E₁/₂ = -1.28 Acetonitrile/TBAPF₆ researchgate.net
[MnII(N^N)₃]²⁺ Mn(II)/Mn(III) Variable Acetonitrile nih.gov
[RuIIICl₃(azole)₃] Ru(III)/Ru(II) Variable DMF, DMSO, Aqueous preprints.org

Electron Transfer Mechanisms, Self-Exchange Rates, and Gated Electron Transfer

The study of electron transfer (ET) in 4,6-dmbpy systems encompasses the elucidation of reaction pathways, the determination of kinetic parameters such as self-exchange rates, and the investigation of more complex phenomena like gated electron transfer. The self-exchange rate constant (k₁₁) quantifies the rate of electron transfer between the oxidized and reduced forms of the same species and is a fundamental parameter in Marcus theory, which describes outer-sphere electron transfer. researchgate.net

Research on copper complexes with substituted phenanthroline and bipyridine ligands has been instrumental in understanding the factors that govern their electron transfer kinetics. nih.gov For instance, the self-exchange rate constant for the Cu(dmbp)₂²⁺/⁺ couple, where dmbp is 6,6'-dimethyl-2,2'-bipyridine, was measured in acetonitrile using the NMR method. unito.it The study of both oxidation and reduction reactions of this and related complexes revealed that the reduction processes can involve slow steps related to the deformation of the Cu(II) coordination sphere from tetragonal to tetrahedral. unito.it This type of structural reorganization accompanying electron transfer is a key aspect of "gated" electron transfer, where a conformational change is required for the electron transfer to proceed efficiently.

In some molecular coordination compounds, intramolecular electron transfer between a metal center and a redox-active ligand can be triggered by the substitution of co-ligands. unito.it This process is a crucial step in many catalytic cycles where the redox-active ligand acts as an electron reservoir.

While direct measurements of self-exchange rates and detailed mechanistic studies specifically for 4,6-dmbpy complexes are not abundant in the provided literature, the principles derived from studies on complexes with similarly substituted bipyridine ligands offer valuable insights. The steric and electronic properties of the 4,6-dimethyl substitution pattern are expected to influence the reorganization energies and the kinetics of electron transfer processes.

Spectroelectrochemistry for Elucidating Catalytic Intermediates

Spectroelectrochemistry is a powerful analytical technique that combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of electrogenerated species, including transient catalytic intermediates. Infrared (IR) spectroelectrochemistry, in particular, is highly effective for studying metal carbonyl complexes, as the vibrational frequencies of the CO ligands are sensitive to the electronic environment of the metal center.

This technique has been extensively applied to investigate the mechanism of carbon dioxide (CO₂) reduction catalyzed by rhenium and manganese bipyridine complexes. researchgate.netresearchgate.netacs.orgacs.orgreading.ac.ukrsc.orgresearchgate.netresearchgate.net For instance, in the study of fac-[Re(bpy)(CO)₃X]ⁿ⁺ type complexes, IR spectroelectrochemistry has been used to observe the formation of reduced intermediates and to follow the catalytic cycle.

Studies on Mn(apbpy)(CO)₃Br (where apbpy = 4(4-aminophenyl)-2,2'-bipyridine) have shown that upon the first reduction, the initial carbonyl bands are converted into a new set of bands characteristic of a Mn-Mn dimer. researchgate.netresearchgate.net A second, more negative reduction leads to the cleavage of this dimer and the formation of the monomeric pentacoordinated anion, which is an active species in the catalytic cycle. researchgate.netresearchgate.net In the presence of CO₂, the consumption of the substrate and the formation of products like bicarbonate/carbonate can be monitored through their characteristic IR absorptions. researchgate.net

For the analogous rhenium complex, Re(apbpy)(CO)₃Cl, spectroelectrochemical experiments reveal that it can be catalytically active for CO₂ conversion at the first reduction potential. researchgate.netresearchgate.net The technique allows for the direct observation of the conversion of the catalyst precursor to its reduced, active forms and the subsequent interaction with CO₂.

The identity of key intermediates in the catalytic cycle of CO₂ reduction by rhenium bipyridine complexes has been a subject of intense research. Time-resolved infrared spectroscopy coupled with stopped-flow mixing has enabled the direct observation of the reduced Re-tetracarbonyl species, [Re(bpy)(CO)₄]⁰, which is a proposed common intermediate in both electrochemical and photochemical pathways. This intermediate was observed to have a short half-life, and the release of the CO product was directly monitored from this species.

Furthermore, spectroelectrochemical studies on molybdenum complexes with dimethyl-2,2'-bipyridine ligands have been used to investigate their reduction pathways and catalytic activity towards CO₂. UV-Vis spectroelectrochemistry has also been employed to study platinum(II) complexes with 2,2'-bipyridine and aromatic thiolate ligands, confirming the charge transfer-to-diimine character of their visible electronic transitions and the localization of the added electron on the bipyridine ligand upon reduction. rsc.org

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where electrochemically generated species undergo electron-transfer reactions to produce an electronically excited state that emits light upon relaxation. Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives are benchmark ECL luminophores, known for their stable and efficient light emission, often in the presence of a co-reactant such as tri-n-propylamine (TPrA).

The ECL properties of metal complexes are highly dependent on the nature of the ligands. Modifications to the bipyridine scaffold can tune the emission wavelength, quantum efficiency, and redox potentials of the complex, thereby affecting its ECL performance. For instance, studies on Ru(II) complexes with diphenyl-substituted bipyridine and phenanthroline ligands have shown enhanced ECL efficiencies compared to the parent [Ru(bpy)₃]²⁺. acs.org

Iridium(III) complexes have also emerged as a promising class of ECL emitters, offering a wide range of emission colors and high quantum yields. The ECL of iridium complexes can be generated through annihilation pathways, where the oxidized and reduced forms of the complex react, or through co-reactant pathways.

While specific ECL studies focusing on this compound complexes are not detailed in the provided search results, the general principles of ECL involving substituted bipyridine ligands are well-established. The introduction of methyl groups at the 4 and 6 positions would be expected to influence the HOMO and LUMO energy levels of the complex, which in turn would affect the redox potentials and the energy of the excited state. These changes would likely modulate the ECL spectrum and efficiency. For example, ECL resonance energy transfer (ECL-RET) systems have been developed using [Ru(bpy)₃]²⁺ as the donor, where the efficiency of energy transfer can be modulated by the presence of an acceptor. researchgate.net The design of such systems could potentially incorporate 4,6-dmbpy complexes to fine-tune the spectral overlap and energy transfer efficiency.

Computational Chemistry and Theoretical Modelling of 4,6 Dimethyl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

DFT has been widely employed to model various aspects of 4,6-Dimethyl-2,2'-bipyridine and its complexes, offering profound insights into their behavior.

DFT calculations are instrumental in determining the optimized geometries of this compound and its metallic complexes. scispace.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the methyl groups on the bipyridine framework. For instance, in platinum(II) complexes, the position of the methyl groups significantly influences the distortion of the pseudo-square-planar geometry. While complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine show only minor twisting of the pyridyl rings, the 6,6'-dimethyl isomer induces a significant bowing of the rings due to steric repulsion with cis ligands. nih.gov

Theoretical studies on related dimethyl-2,2'-bipyridine derivatives have shown that the torsional angle between the two pyridine (B92270) rings is influenced by the length of an N,N'-alkylidene bridge. mdpi.com As the number of carbon atoms in the bridge increases, the torsional angle generally becomes larger. mdpi.com DFT calculations have been used to determine these torsional potentials and molecular geometries. researchgate.net

Table 1: Torsional Angles of N,N'-alkylidene Bridged 4,4'-Dimethyl-2,2'-bipyridine (B75555) Derivatives

N,N'-alkylidene Bridge C-atom Number Torsional Angle (degrees)
1 0.02
2 14.07
3 27.30
4 49.27

This table is based on data from a study on 4,4'-dimethyl N,N'-alkylidene 2,2'-bipyridinium salts and illustrates the relationship between the length of the alkylidene bridge and the torsional angle between the pyridine rings. mdpi.com

DFT calculations provide a detailed picture of the electronic structure of this compound and its complexes. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the HOMO-LUMO gap is a key determinant of the molecule's chemical reactivity and electronic transition properties. For instance, in a series of platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes, the HOMO-LUMO energy gap can be effectively controlled by introducing electron-donating or electron-withdrawing groups on the bipyridine ligand. nih.gov

In ruthenium polypyridyl complexes, the substitution on the bipyridine ligand with electron-donating (like dimethyl) or electron-withdrawing groups influences the localization of the LUMO. rsc.org For complexes with 4,4'-dimethyl-2,2'-bipyridine, the LUMO is typically based on the terpyridine ligand, whereas for those with electron-withdrawing groups, an orbital inversion can occur, localizing the LUMO on the substituted bipyridine. rsc.org

Spin density distribution analysis via DFT is crucial for understanding the electronic structure of paramagnetic complexes. In vanadyl-containing lantern complexes, DFT calculations have shown that the unpaired electron spin density can delocalize from the vanadium center to a platinum ion through a combination of π and δ pathways. nih.gov This delocalization is consistent with experimental EPR data showing superhyperfine coupling to the 195Pt nucleus. nih.gov

Table 2: Calculated HOMO and LUMO Energy Levels for Bimetallic Ruthenium Complexes

Compound HOMO (eV) LUMO (eV)
researchgate.net[PF6]2 -5.55 -3.55
researchgate.net[PF6]2 -5.65 -3.65
researchgate.net[PF6]4 -5.85 -3.85

| researchgate.net[PF6]4 | -5.75 | -3.75 |

This table presents the HOMO and LUMO energy levels for a series of bimetallic ruthenium complexes containing 2,2'-bipyridine or 4,4'-dimethyl-2,2'-bipyridine, as calculated from electrochemical data. The energies are relative to the ferrocene (B1249389)/ferrocenium couple (FeCp2 HOMO = -4.8 eV). acs.org

DFT calculations are a powerful tool for predicting and interpreting the vibrational spectra (infrared and Raman) of this compound and its complexes. By calculating the vibrational frequencies and their corresponding normal modes, theoretical spectra can be generated that aid in the assignment of experimental spectral bands. researchgate.net For example, in a study of tungsten hexacyanide complexes with dimethyl-2,2'-bipyridine ligands, DFT was used to analyze the characteristic vibrational bands of the cyanido ligands. mdpi.com Furthermore, DFT-based calculations have been used to support the assignment of metal-ligand stretching frequencies in various transition metal complexes. rsc.org

DFT can be used to investigate the electronic structure of not only the ground state but also the excited states of molecules. Broken-symmetry DFT is a methodology that has been successfully applied to calculate the molecular and electronic structures of the ground states, and in some cases, the first excited states of organometallic complexes containing 2,2'-bipyridine at various oxidation levels. acs.orgnih.gov This approach is particularly useful for understanding systems with significant multi-reference character. DFT calculations have been employed to study the transformation of a doublet excited state into a quasi-stable species in Cu(II)-porphyrins, which involves a change in the electron configuration of the copper center. mdpi.com

DFT calculations are valuable for understanding the energetics and pathways of electron transfer processes in complexes of this compound. In the context of CO2 reduction catalysts, DFT has been used to elucidate a complex reaction pathway involving electron transfer from a reduced photosensitizer, ligand loss, and ligand rearrangement. acs.org These calculations can help identify short-lived intermediates that may be difficult to observe experimentally. acs.org The mechanism of deactivation of the excited state of tris(2,2'-bipyridine)ruthenium(II) by ferrocene derivatives, which can occur via either energy transfer or electron transfer, has also been investigated using DFT to provide mechanistic insights. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and MLCT Characterization

TD-DFT is a powerful extension of DFT that allows for the calculation of electronic excitation energies and the simulation of absorption spectra. rsc.orgresearchgate.netrsc.org It is particularly well-suited for characterizing metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of many transition metal complexes with bipyridine ligands.

TD-DFT calculations have been used to simulate the UV-Vis absorption spectra of platinum(II) biphenyl 2,2'-bipyridine complexes, aiding in the interpretation of the experimental spectra and the assignment of MLCT bands. nih.gov In another study, TD-DFT was employed to calculate the absorption spectrum of metal-adsorbed dimethyl disulfide, showing good agreement with experimental data. acs.org The method has also been utilized to study the excited-state dynamics of ruthenium complexes, providing insights into the formation of long-lived localized triplet states. univie.ac.at Furthermore, TD-DFT, in conjunction with a polarizable continuum model (PCM), can be used to calculate excited-state properties in solution, accounting for solvent effects on spectroscopic properties. cnr.it

Quantum Chemical Calculations for Nuclear Magnetic Resonance Chemical Shifts

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an invaluable tool for the prediction and interpretation of Nuclear Magnetic Resonance (NMR) chemical shifts. These computational methods allow for a detailed understanding of the electronic environment around a nucleus and how it is influenced by the molecular structure and complexation. In the context of this compound and its complexes, theoretical calculations provide insights that complement experimental data, aiding in signal assignment and the elucidation of structure-property relationships.

Detailed research findings from studies on closely related dimethyl-2,2'-bipyridine isomers demonstrate the utility of these computational approaches. For instance, non-relativistic DFT calculations have been successfully applied to determine the ¹⁵N NMR chemical shift tensors of 6,6'-dimethyl-2,2'-bipyridine (B1328779) and its metal complexes. researchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions that correlate well with experimental values. nih.govmdpi.com For biaryl compounds, which share structural similarities with 2,2'-bipyridine, it has been shown that functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, combined with basis sets such as DGDZVP2 or 6-31G(d,p), provide a high degree of accuracy for both ¹H and ¹³C chemical shift calculations. nih.gov

A study on 6,6'-dimethyl-2,2'-bipyridine (MeBiPy) and its complexes with zinc (MeBiPy_Zn), cadmium (MeBiPy_Cd), and mercury (MeBiPy_Hg) highlights the effectiveness of the ωB97XD functional with the def2tzvp basis set for calculating ¹⁵N NMR chemical shifts. researchgate.net The calculated isotropic chemical shift (δiso) values showed good agreement with experimental data obtained from solid-state NMR. researchgate.net

Table 1: Experimental and DFT Calculated ¹⁵N NMR Chemical Shift Tensors for 6,6'-dimethyl-2,2'-bipyridine (MeBiPy) and its Complexes Data sourced from a study on the 6,6'-dimethyl isomer, a structural analogue of this compound. researchgate.net

StructureMethodδiso(¹⁵N) [ppm]Ω [ppm]κ
MeBiPy Experimental76.3 ± 0.3610 ± 200.35 ± 0.05
DFT676160.386
MeBiPy_Zn Experimental135.0 ± 0.3400 ± 200.7 ± 0.1
DFT1274390.713
MeBiPy_Cd Experimental120.0 ± 0.3470 ± 100.70 ± 0.05
DFT1214640.632
MeBiPy_Hg Experimental108.6 ± 0.3450 ± 100.50 ± 0.05
DFT1085080.483

δiso: isotropic chemical shift; Ω: span of the chemical shift tensor; κ: skew of the chemical shift tensor.

The accurate prediction of NMR chemical shifts in transition metal complexes also requires careful consideration of relativistic effects, especially for heavier elements. For platinum complexes, for example, fully relativistic matrix Dirac-Kohn-Sham (mDKS) level calculations are often necessary for carbon atoms directly bonded to the metal. mdpi.com For lighter elements and atoms further from the metal center, non-relativistic approaches can be sufficient. mdpi.comrsc.org

Molecular Dynamics Simulations (if applicable to supramolecular self-assembly or other relevant non-clinical contexts)

MD simulations can be employed to investigate how individual this compound molecules and their metal complexes interact in solution to form larger, ordered structures. These simulations can elucidate the role of various non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, in driving the assembly process. nih.gov By simulating the system over time, researchers can observe the formation of aggregates, determine their preferred geometries, and analyze their stability.

The general workflow for such a study would involve:

Force Field Parameterization: Developing or adapting a force field that accurately describes the intramolecular and intermolecular interactions of the this compound ligand and its metal complexes.

System Setup: Creating a simulation box containing multiple molecules of the compound of interest, along with an explicit solvent (e.g., water, acetonitrile) to mimic experimental conditions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.

Analysis: Analyzing the simulation trajectories to extract information about the structure, dynamics, and thermodynamics of the self-assembled system.

Coarse-grained MD simulations can be particularly useful for studying large-scale self-assembly phenomena over longer timescales by reducing the number of degrees of freedom in the system. rsc.orgresearchgate.net This approach has been successfully used to study the self-assembly of various bio-inspired supramolecular systems. nih.gov

In the context of this compound, MD simulations could be used to predict the morphology of self-assembled structures, understand the mechanism of their formation, and investigate how factors such as solvent, temperature, and concentration influence the assembly process. rsc.org For instance, simulations could reveal whether the methyl groups on the bipyridine ring sterically hinder or electronically promote specific packing arrangements in the solid state or in solution.

Advanced Research Applications of 4,6 Dimethyl 2,2 Bipyridine Systems

Catalysis and Electrocatalysis Utilizing Dimethylated Bipyridine Complexes

Complexes incorporating 4,6-dimethyl-2,2'-bipyridine and other dimethylated bipyridine isomers have demonstrated remarkable efficacy in various catalytic transformations, from organic synthesis to carbon dioxide reduction.

In the realm of organic synthesis, copper-based photoredox catalysts have emerged as a powerful tool. A notable example involves a heteroleptic copper(I) complex incorporating a 4,6-disubstituted 2,2'-bipyridine (B1663995) ligand. This complex has proven to be an efficient catalyst for the chlorotrifluoromethylation of alkenes. acs.orgcore.ac.uk The design of the 4,6-disubstituted 2,2'-bipyridine ligand is crucial for the catalyst's performance. The methyl group in the 6-position provides steric hindrance that can suppress excited-state structural relaxation and solvent quenching, thereby extending the excited-state lifetime. core.ac.uk Meanwhile, an electron-rich aryl group at the 4-position can make the ligand more difficult to reduce, which in turn increases the reduction potential of the excited state. core.ac.uk

One such complex, [CuI(4)(Xantphos)][PF6], where '4' represents the 4,6-disubstituted 2,2'-bipyridine ligand and Xantphos is a bisphosphine ligand, has demonstrated high catalytic efficiency in this transformation. acs.org The enhanced performance of this complex compared to others is attributed to its higher extinction coefficients, which are beneficial for photon absorption, and a longer excited-state lifetime. acs.org

Catalytic Performance in Chlorotrifluoromethylation of Alkenes
CatalystLigand SystemKey FeatureApplication
[CuI(4)(Xantphos)][PF6]4,6-disubstituted 2,2'-bipyridine and XantphosLonger excited state lifetime and higher extinction coefficientsEfficient chlorotrifluoromethylation of alkenes

Complexes of this compound and its isomers are pivotal in the electrocatalytic reduction of CO2, a process of significant interest for converting this greenhouse gas into valuable chemical feedstocks. Ruthenium-based catalysts, in particular, have been extensively studied. For instance, trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)2Cl2] has been identified as a highly CO-selective catalyst for CO2 reduction. acs.org The steric hindrance from the methyl groups at the 6,6'-positions is thought to prevent dimerization of the catalyst, which can lead to alternative reaction pathways. acs.org

Manganese and Rhenium bipyridine complexes are also well-known for their ability to electrochemically reduce CO2. nih.gov The introduction of pendant amine groups into the bipyridine ligand framework can shift the product selectivity from CO to formate (B1220265) (HCOO-), particularly in the case of manganese complexes. acs.orgnih.gov In contrast, for Rhenium and Ruthenium complexes with similar ligands, CO remains the major product. acs.orgnih.gov

The general mechanism for these fac-[M(bpy)(CO)3X] type catalysts involves key intermediates such as a metallocarboxylic acid (M-COOH), which leads to CO formation, and a metal-hydride (M-H), which can lead to formate production. nih.gov

Performance of Dimethylated Bipyridine Complexes in Electrocatalytic CO2 Reduction
ComplexKey FeaturePrimary Product
trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)2Cl2]Steric hindrance from 6,6'-methyl groups prevents dimerizationCO
Mn(bipyridine-pendant amine)(CO)3XPendant amine groups in the secondary coordination sphereHCOO-
Re(bipyridine-pendant amine)(CO)3XPendant amine groups in the secondary coordination sphereCO

The principles of photoredox catalysis, where a photosensitizer absorbs light to initiate a redox reaction, are well-established for bipyridine complexes. acs.org Copper(I) complexes with substituted 2,2'-bipyridine ligands are of particular interest as they offer a more earth-abundant alternative to noble metal-based photosensitizers like ruthenium and iridium. acs.orgcore.ac.uk These copper complexes can be designed to have long excited-state lifetimes and tunable redox potentials, making them effective photocatalysts. acs.orgcore.ac.uk

In a typical photoredox cycle, the photocatalyst is excited by visible light, which enhances its ability to act as both an oxidant and a reductant. acs.org This excited state can then engage in single-electron transfer with a substrate to initiate a chemical transformation, after which the photocatalyst is regenerated to complete the catalytic cycle. acs.org

For instance, heteroleptic Cu(I) complexes containing a 2,2'-bipyridine derivative have been investigated for their photosensitizing ability in the photocatalytic reduction of CO2 when combined with a multi-electron catalyst like fac–Mn(bpy)(CO)3Br. researchgate.net

Understanding the intricate mechanisms of catalytic cycles is crucial for the rational design of more efficient catalysts. Transient infrared (IR) spectroscopy, coupled with computational methods like Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the short-lived intermediates and complex reaction pathways in catalysis involving dimethylated bipyridine complexes. nih.gov

A detailed study on the activation pathway of trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)2Cl2] for CO2 reduction revealed a multi-step process. acs.orgnih.gov Following an initial electron transfer from a reduced photosensitizer, the catalyst undergoes a series of rapid transformations on the nanosecond to microsecond timescale, including the loss of a chloride ligand, its replacement by a solvent molecule, and a ligand rearrangement to alleviate steric strain. acs.orgnih.gov A second reduction and protonation on a much slower millisecond timescale ultimately lead to the formation of the stable hydride product, RuII(6,6'-dmbpy)(CO)2ClH. acs.orgnih.gov

DFT calculations have also been instrumental in comparing the reactivity of different metal centers (Mn, Re, and Ru) in bipyridine complexes for CO2 reduction. acs.orgnih.gov These studies have shown how the choice of metal and the ligand architecture can dictate the preferred reaction mechanism and, consequently, the product selectivity. acs.orgnih.gov

Materials Science and Optoelectronics Applications

The unique photophysical and electrochemical properties of metal complexes with this compound and its isomers make them highly suitable for applications in materials science and optoelectronics, particularly in the field of solar energy conversion.

In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) adsorbed onto a semiconductor surface absorbs light, leading to the generation of an electric current. Ruthenium and copper complexes containing dimethylated bipyridine ligands have been extensively investigated as both sensitizers and components of the redox electrolyte in DSSCs. nih.govnih.govnih.govrsc.org

Copper(I) complexes with ligands such as 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been successfully employed as redox mediators. nih.govrsc.org The [Cu(6,6'-dimethyl-2,2'-bipyridine)2]2+/1+ redox couple, for instance, has enabled the development of DSSCs with a remarkable power conversion efficiency of 10.3%. rsc.org The use of such copper complexes can lead to a significant increase in the open-circuit voltage without compromising the photocurrent density. nih.gov This is attributed to the small reorganization energy between the Cu(I) and Cu(II) species, which allows for efficient regeneration of the oxidized dye with a minimal driving force. nih.gov

Furthermore, heteroleptic copper(I) complexes bearing a 6,6'-dimethyl-2,2'-bipyridine-4,4'-dibenzoic acid ligand have been investigated as dyes, achieving efficiencies of up to 3%. nih.gov The carboxylic acid groups serve to anchor the dye to the TiO2 surface of the solar cell. nih.gov

Performance of Dimethylated Bipyridine Complexes in Dye-Sensitized Solar Cells
Complex/ComponentRole in DSSCLigandReported Efficiency
[Cu(dmbp)2]2+/1+Redox Mediator6,6'-dimethyl-2,2'-bipyridine (dmbp)10.3%
Homoleptic Cu(I) complexDye (Sensitizer)6,6'-dimethyl-2,2'-bipyridine-4,4'-dibenzoic acid3%

Luminescent Materials and Light-Emitting Electrochemical Cells (LECs)

Complexes of this compound and its derivatives are significant in the development of luminescent materials, particularly for applications in light-emitting electrochemical cells (LECs). Copper(I) complexes featuring substituted bipyridine ligands, such as 6,6'-dimethyl-2,2'-bipyridine, have been synthesized and investigated for their photophysical properties. The counterion associated with these cationic complexes has been shown to noticeably affect their photoluminescence quantum yields (PLQYs). For instance, in a series of [Cu(xantphos)(Me₂bpy)][A] complexes, where Me₂bpy is 6,6'-dimethyl-2,2'-bipyridine, the solid-state PLQY values decreased from 62% for [PF₆]⁻ to 44% for [BF₄]⁻, 35% for [BPh₄]⁻, and 27% for [BArᶠ₄]⁻ prestonchemistry.com.

These materials have been utilized as the active electroluminescent components in LECs. The performance of these devices is also influenced by the counterion. LECs fabricated with complexes having smaller counterions like [PF₆]⁻ or [BF₄]⁻ exhibited rapid turn-on times and achieved maximum luminances of 173 and 137 cd/m², respectively prestonchemistry.com. In contrast, LECs with larger counterions such as [BPh₄]⁻ and [BArᶠ₄]⁻ failed to operate under the tested conditions prestonchemistry.com. The introduction of two methyl groups into the 2,2'-bipyridyl ring has been demonstrated to be an effective strategy for enhancing the luminescence properties of Cu(I) complexes ethz.ch.

Table 1: Performance of LECs with [Cu(xantphos)(Me₂bpy)][A] Complexes

Counterion ([A]⁻) Solid-State PLQY (%) Maximum Luminance (cd/m²) Current Efficiency (cd/A)
[PF₆]⁻ 62 173 3.5
[BF₄]⁻ 44 137 2.6
[BPh₄]⁻ 35 Did not turn on -
[BArᶠ₄]⁻ 27 Did not turn on -

Development of Advanced Electronic Devices

The application of this compound extends to the development of advanced electronic devices, most notably dye-sensitized solar cells (DSSCs). Copper complexes containing 6,6'-dimethyl-2,2'-bipyridine have been successfully employed as redox mediators in DSSCs nih.govmdpi.com. These complexes are crucial for the regeneration of the oxidized dye molecules, a key process in the functioning of a DSSC.

A redox couple based on [copper(6,6'-dimethyl-2,2'-bipyridine)₂]²⁺/¹⁺ has been developed and shown to be an effective redox mediator nih.gov. This system achieved a remarkable power conversion efficiency of 10.3% under standard AM 1.5G conditions nih.gov. Furthermore, a comparative study of copper bipyridyl complexes, including one with 6,6'-dimethyl-2,2'-bipyridine (dmby), reported a power conversion efficiency of 10.0% for the [Cu(dmby)₂]²⁺/¹⁺ based electrolyte when used with the organic dye Y123 mdpi.com. These high efficiencies, coupled with high photovoltages exceeding 1.0 V, underscore the potential of these copper complexes in advancing DSC technology mdpi.com.

Table 2: Photovoltaic Performance of DSSCs with Copper Bipyridyl Redox Mediators

Redox Mediator Power Conversion Efficiency (%) Open-Circuit Voltage (V) Short-Circuit Current Density (mA/cm²)
[Cu(dmbp)₂]²⁺/¹⁺ 10.3 >1.0 -
[Cu(dmby)₂]²⁺/¹⁺ 10.0 >1.0 -
[Cu(tmby)₂]²⁺/¹⁺ 10.3 >1.0 -

Design of Metallosupramolecular Architectures and Functional Nanomaterials

Bipyridine derivatives, including dimethyl-substituted isomers, are fundamental building blocks in the construction of metallosupramolecular architectures and functional nanomaterials. The nitrogen atoms of the bipyridine ligand readily coordinate with metal ions, leading to the self-assembly of complex and highly organized structures.

The steric and electronic properties of the bipyridine ligand can be tuned by the addition of substituents. For example, platinum(II) complexes with various isomers of dimethyl-2,2'-bipyridine have been synthesized to study the effect of the methyl group position on the resulting structure nih.gov. It was found that the 6,6'-dimethyl-2,2'-bipyridine ligand leads to a highly distorted pseudo-square-planar geometry in its platinum(II) chloride complex due to steric repulsion between the methyl groups and the cis chloro ligands nih.gov. This controlled distortion can be a powerful tool in the design of specific supramolecular structures. Similarly, tungsten complexes with 4,4'- and 5,5'-dimethyl-2,2'-bipyridine have been synthesized, demonstrating how methyl substituents influence the crystal packing and intermolecular interactions within the resulting metallosupramolecular assemblies mdpi.comnih.gov.

Ligands for Controlled Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization (ATRP))

In the field of polymer chemistry, substituted 2,2'-bipyridines are widely used as ligands in copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. The electronic properties of the ligand have a significant impact on the stability of the copper complexes and the equilibrium constant of the ATRP process.

A systematic study of 4,4'-substituted-2,2'-bipyridines in the ATRP of methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) revealed a clear trend. Ligands with electron-donating groups (EDGs), such as methyl (Me), methoxy (B1213986) (MeO), and dimethylamino ((Me)₂N), resulted in more stable Cu(II) complexes and larger ATRP equilibrium constants nih.govacs.orgresearchgate.net. This translates to faster polymerization rates. Specifically, a 400-fold increase in the polymerization rate was observed with a bipyridine ligand containing a p-(Me)₂N substituent compared to an unsubstituted bipyridine nih.govacs.org. The use of these highly active ligands, including those with methyl substituents, allows for controlled polymerization with low catalyst concentrations (50 to 100 ppm), yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.3) nih.govacs.org.

Table 3: Effect of 4,4'-Substituents on Bipyridine Ligands in ATRP

Substituent (R) Hammett Parameter (σp) Polymerization Rate
Cl +0.23 Slowest
H 0 -
Me -0.17 Faster
MeO -0.27 Even Faster
(Me)₂N -0.83 Fastest

Interactions with Biological Macromolecules (Excluding Clinical Studies)

Mechanistic Studies of DNA Interaction (e.g., Intercalation, DNA Double Helix Stabilization)

Complexes of substituted bipyridines have been investigated for their ability to interact with DNA. One of the primary modes of non-covalent interaction is intercalation, where the planar aromatic ligand inserts itself between the base pairs of the DNA double helix.

A study on a new mononuclear platinum(II) complex containing 4,4'-dimethyl-2,2'-bipyridine (B75555) (DMP) and 4,7-diphenyl-1,10-phenanthroline (B7770734) (DIP) demonstrated its interaction with calf thymus DNA (CT-DNA). Spectroscopic and physicochemical studies, including UV-Vis spectrophotometry, circular dichroism, and viscometry, suggested that the complex binds to DNA primarily through an intercalative mode. The UV-Vis spectrum showed a bathochromic shift and significant hypochromicity, which are characteristic of intercalation. The intrinsic binding constant (Kb) was determined to be 2 x 10⁴ M⁻¹, a value consistent with intercalative binding. Furthermore, thermodynamic parameters indicated that the interaction is driven by hydrophobic forces, which is also characteristic of intercalation.

Investigations into the Modulation of Enzyme Activity (Inhibition or Activation)

The influence of substituted bipyridine ligands on the catalytic activity of metal complexes has been a subject of investigation. While not directly studying enzymes, research on synthetic catalytic systems provides insights into how these ligands can modulate reactivity.

A study on nickel-catalyzed cross-electrophile coupling reactions explored the effect of substituents on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands. It was observed that the presence and nature of substituents at the 6- and 6'-positions of the bipyridine ring led to significant differences in the catalytic performance of the nickel complexes nih.gov. While a complex with a single methyl group at the 6-position was a highly active catalyst, complexes with two methyl groups at the 6- and 6'-positions exhibited lower turnover frequencies nih.gov. This highlights the sensitive interplay between the ligand architecture and the catalytic activity of the metal center.

In a different study, iron(II) complexes with 6,6'-dimethyl-2,2'-bipyridine (dmby) were synthesized to model the active site of the nonheme iron halogenase enzyme SyrB2 researchgate.net. The resulting complex, LFe(Cl)(MesBF), where L is dmby, closely mimicked the structure of the enzyme's active site researchgate.net. This line of research demonstrates the utility of dimethyl-bipyridine ligands in creating synthetic models that can help elucidate the mechanisms of enzymatic reactions.

Development of Metal-Based Agents for Biochemical Probes and Assays

The unique photophysical properties of transition metal complexes, particularly those containing bipyridine-based ligands, have positioned them as powerful tools in the development of biochemical probes and assays. The ligand this compound, a member of the dimethyl-2,2'-bipyridine family of isomers, offers a distinct combination of electronic and steric characteristics that can be harnessed to create highly sensitive and selective metal-based agents for biological applications. While extensive research has been conducted on other isomers such as 4,4'-dimethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine, the principles gleaned from these studies provide a solid foundation for understanding the potential of this compound in this field.

The introduction of methyl groups onto the bipyridine framework significantly influences the electronic and steric environment of the resulting metal complexes. These modifications can tune the metal-to-ligand charge transfer (MLCT) energies, which is a critical factor in the design of luminescent probes. The position of the methyl groups dictates the extent of this tuning. For instance, electron-donating methyl groups can modulate the energy of the π* orbitals of the bipyridine ligand, thereby affecting the absorption and emission properties of the complex.

Ruthenium(II) and Iridium(III) complexes are among the most extensively studied platforms for the development of biochemical probes due to their favorable photophysical properties, including strong luminescence, long excited-state lifetimes, and high photostability. The incorporation of asymmetrically substituted bipyridine ligands like this compound can lead to complexes with unique spectroscopic signatures that are sensitive to their local environment, making them excellent candidates for "light-switch" probes that exhibit enhanced luminescence upon binding to a biological target.

DNA Intercalation and Groove Binding Probes

Comparative DNA Binding Properties of Substituted Bipyridine Metal Complexes
ComplexMetal CenterSubstituted Bipyridine LigandPrimary DNA Binding ModeKey Findings
[Ru(bpy)2(dppz)]2+Ruthenium(II)2,2'-Bipyridine (bpy)IntercalationExhibits significant luminescence enhancement upon binding to DNA ("light-switch" effect).
[Cu(4,4'-dimethyl-2,2'-bipyridine)(acetylacetonate)(H2O)]+Copper(II)4,4'-Dimethyl-2,2'-bipyridineGroove BindingDemonstrates binding in the minor groove of the DNA structure. nih.gov
[Cr(TMP)2(dppn)]3+Chromium(III)3,4,7,8-tetramethyl-1,10-phenanthroline (TMP)Minor Groove BindingShows a preference for AT-rich DNA sequences. rsc.org

Cellular Imaging Agents

The development of luminescent probes for cellular imaging is a rapidly advancing field. The desirable characteristics of such probes include high quantum yields, photostability, and the ability to be taken up by cells and localize to specific organelles. Iridium(III) complexes, in particular, have emerged as promising candidates for cellular imaging due to their strong and tunable phosphorescence. The substitution pattern on the bipyridine ligand can be modified to enhance cellular uptake and target specific cellular compartments. While direct studies on this compound for this application are not abundant, related complexes with other methyl-substituted bipyridines have shown promise. The lipophilicity and steric bulk introduced by the methyl groups can influence membrane permeability and intracellular distribution.

Photophysical Properties of Metal Complexes Used in Cellular Imaging
Complex TypeMetal CenterAncillary LigandsEmission ColorKey Application/Finding
[Ir(ppy)2(N^N)]+Iridium(III)Phenylpyridine (ppy) and functionalized bipyridinesGreen to RedTunable emission for multicolor imaging and organelle-specific staining.
[Ru(bpy)2(L)]2+Ruthenium(II)Functionalized bipyridines (L)RedUsed as sensors for intracellular ions and small molecules.
Os(II) complexesOsmium(II)Bis(isocyanoborato) bis(bipyridyl)Orange to RedIntense phosphorescence with potential for bioimaging.

Luminescent Assays for Biomolecules

Beyond direct imaging, metal complexes containing this compound can be engineered for use in luminescent assays to detect and quantify specific biomolecules. These assays often rely on the modulation of the complex's luminescence upon interaction with the target analyte. For instance, a complex could be designed to be non-luminescent in its free state but become highly emissive upon binding to a protein or enzyme. This "turn-on" response provides a highly sensitive detection mechanism. The specific arrangement of the methyl groups in this compound can be exploited to create a binding pocket that is selective for a particular biomolecule, thereby enhancing the specificity of the assay.

Future Directions and Emerging Research Avenues for 4,6 Dimethyl 2,2 Bipyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of bipyridine derivatives has traditionally faced challenges, including harsh reaction conditions and low yields. nih.gov Future research is increasingly focused on developing more efficient and environmentally benign synthetic routes to 4,6-dimethyl-2,2'-bipyridine and its analogues.

Modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, represent a significant area for development. nih.gov These methods offer high yields and functional group tolerance, but can be hindered by the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity. nih.gov Future work will likely concentrate on designing catalyst systems, perhaps utilizing ligands like imidazolium (B1220033) salts for palladium catalysts, that are resistant to product inhibition. nih.gov

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic protocols. This includes the exploration of solventless reaction methodologies, which avoid the use of hazardous solvents and minimize waste generation. acs.org An example of such an approach is the sequential solventless aldol (B89426) and Michael addition reactions used to prepare substituted pyridines, a methodology that could be adapted for this compound synthesis. acs.org Another sustainable approach involves the thermal decomposition of precursor compounds in benign solvents like glycerol (B35011), which has been successfully used for synthesizing tungsten complexes of other dimethyl-bipyridine isomers. mdpi.comnih.gov

Synthetic ApproachPotential AdvantagesKey Research Challenge
Advanced Cross-Coupling High yields, functional group toleranceOvercoming catalyst inhibition by the bipyridine product nih.gov
Solventless Reactions Reduced waste, avoidance of toxic solvents acs.orgAdapting existing methods to the specific synthesis of the 4,6-isomer
Benign Solvent Systems Use of non-toxic, renewable solvents like glycerol mdpi.comOptimization of reaction conditions for high-yield synthesis

Exploration of New Metal-Ligand Architectures with Tunable Properties

The this compound ligand's ability to form stable complexes with a wide range of transition metals is well-established. wikipedia.org A significant future direction lies in the systematic exploration of new metal-ligand architectures to create materials with precisely controlled properties. This includes the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.

Research into manganese(II) MOFs incorporating various dimethyl-bipyridine isomers has shown that the bulkiness and substitution pattern of the ligand have a profound impact on the dimensionality and structure of the resulting coordination polymer. nih.gov For instance, bulkier ligands can lead to a decrease in the framework's dimensionality and the nuclearity of its secondary building units. nih.gov Future studies will likely extend this concept to this compound, exploring how its specific steric profile directs the assembly of novel 3D structures with unique adsorption, magnetic, or catalytic properties.

Similarly, the synthesis of homoleptic and heteroleptic complexes with various metals, including copper, ruthenium, and rare earth metals, will continue to be a fruitful area of research. researchgate.netrsc.orgnih.gov The distorted tetrahedral geometry often enforced by sterically hindered bipyridines, such as the 6,6'-dimethyl isomer, is a key feature in the design of complexes for electron-transfer reactions. nih.gov Investigating the coordination behavior of the 4,6-dimethyl isomer will provide insights into how its less symmetric steric hindrance influences complex geometry and reactivity compared to its 4,4'- and 6,6'- counterparts.

Advanced Understanding of Ultrafast Excited State Processes and Charge Transfer Phenomena

Complexes of 2,2'-bipyridine (B1663995) and its derivatives are renowned for their rich photophysical properties, often dominated by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org An exciting frontier of research is the use of ultrafast spectroscopy to gain a deeper understanding of the initial events that follow photoexcitation.

Studies on related ruthenium complexes, such as [Ru(dmb)₃]²⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), have used femtosecond spectroscopy to resolve the dynamics of intersystem crossing from the initial singlet MLCT state to the triplet MLCT state, as well as subsequent vibrational cooling. acs.orgosti.gov These processes are often complete within picoseconds. acs.orgosti.gov Future research will apply these advanced techniques to complexes of this compound to elucidate how the asymmetric electronic structure of the ligand influences the rates and pathways of these critical excited-state relaxation events.

Understanding charge transfer is crucial, as it governs the function of these molecules in applications like photovoltaics and photocatalysis. mdpi.comossila.com The energy of MLCT bands and the redox potentials of the complexes are sensitive to the placement of methyl substituents on the bipyridine rings. mdpi.com For example, in tungsten-cyanido complexes, the MLCT transition energy is significantly influenced by whether the methyl groups are in the 4,4'- or 5,5'- positions. mdpi.com A key research avenue will be to systematically map these properties for the 4,6-dimethyl isomer, providing fundamental data needed to design complexes with optimal charge transfer characteristics for specific light-harvesting or photoredox applications.

ProcessTimescaleSignificanceFuture Focus for 4,6-dm-2,2'-bpy
Intersystem Crossing (ISC) ~100s of femtoseconds acs.orgmsu.eduPopulates the long-lived triplet state essential for photochemistryHow ligand asymmetry affects ISC rates and efficiency
Vibrational Cooling ~picoseconds acs.orgosti.govThermalization of the excited stateImpact on excited-state energy and reactivity
Intraligand Electron Delocalization ~picoseconds acs.orgDistribution of charge across the ligandRole of methyl group position in directing charge localization

Tailoring Electronic and Steric Properties for Enhanced Performance in Specific Applications

The strategic placement of substituents on a ligand framework is a powerful tool for tuning the properties of a metal complex. researchgate.netepa.gov For this compound, the interplay of its electronic and steric effects offers vast potential for optimizing performance in catalysis and materials science.

The electron-donating methyl groups influence the redox potential of the metal center and the energy of the MLCT excited states. mdpi.com In ruthenium-based CO₂ reduction catalysts, for example, electron-donating groups can increase turnover frequencies. nih.gov Simultaneously, the steric hindrance provided by the methyl groups can have even more dramatic effects. A methyl group near the coordination site can facilitate ligand dissociation or influence substrate binding, potentially opening up new, low-energy catalytic pathways. nih.gov A key future direction is to systematically investigate how the unique steric environment created by the 4- and 6-position methyl groups in this compound can be harnessed to control catalytic selectivity and activity.

Computational methods, such as Density Functional Theory (DFT), combined with steric mapping and energy decomposition analysis, are becoming indispensable tools for rational catalyst design. nih.gov These approaches can separate the electronic and steric contributions of a ligand, providing detailed insights into how subtle modifications affect reaction barriers and stereoselectivity. nih.gov Applying these computational tools to complexes of this compound will accelerate the discovery of catalysts tailored for specific chemical transformations, from olefin polymerization to photoredox catalysis. nih.govacs.org

Integration into Multifunctional Systems and Advanced Device Fabrication

The ultimate goal of tailoring the fundamental properties of this compound complexes is their integration into functional devices and complex molecular systems. This represents a major growth area for future research.

Another promising application is in organic light-emitting diodes (OLEDs) and electrochemiluminescence (ECL) systems. nih.govossila.com Ruthenium complexes with mixed bipyridine ligands have been used as red-emitting dopants in electrophosphorescent devices. nih.gov The specific substitution pattern on the bipyridine ligand affects the emission wavelength and quantum efficiency. nih.gov The synthesis and characterization of this compound complexes will be explored to tune the emission color and stability of such devices. By creating multifunctional systems where the complex acts as both a light-harvester and a catalytic center, researchers can develop advanced platforms for solar fuel production and photocatalysis.

Q & A

Q. Key Parameters :

  • Temperature and catalyst loading influence reaction rates and side-product formation.
  • Purification via column chromatography or recrystallization ensures high purity (>98%), verified by ¹H NMR, GC-MS, and elemental analysis .

How does the 4,6-dimethyl substitution pattern modulate the electronic and steric properties of 2,2'-bipyridine ligands in transition metal complexes?

Advanced Research Focus
The position of methyl groups significantly impacts ligand behavior:

  • Steric Effects : Methyl groups at the 4- and 6-positions create steric hindrance around the metal center, favoring tetrahedral or distorted octahedral geometries in complexes (e.g., Zn(II) or Ru(II)) . This contrasts with 4,4'- or 6,6'-dimethyl analogs, which impose axial symmetry.
  • Electronic Tuning : Methyl substituents donate electron density via inductive effects, raising the π* orbital energy of the bipyridine. This lowers metal-to-ligand charge transfer (MLCT) energies in Ru(II) complexes, as evidenced by red-shifted emission spectra in photophysical studies .

Q. Methodological Insight :

  • Cyclic voltammetry reveals shifts in redox potentials: For example, Ru(II) complexes with 6,6′-dimethyl-2,2′-bipyridine show a 50 mV anodic shift in oxidation potentials compared to unsubstituted analogs .
  • DFT calculations correlate substituent position with frontier molecular orbital distributions, guiding ligand design for tailored redox or optical properties .

What spectroscopic and structural characterization techniques are critical for analyzing this compound and its metal complexes?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns methyl proton resonances (typically δ 2.3–2.6 ppm) and confirms substitution patterns .
  • X-ray Crystallography : Resolves coordination geometry. For instance, [ZnCl₂(4,4′-dimethyl-2,2′-bipyridine)] adopts a tetrahedral structure with bond angles of ~109.5°, while steric bulk in 6,6′-dimethyl analogs induces distortions .
  • ESI-MS and Elemental Analysis : Validate molecular ion peaks and stoichiometry (e.g., [M-Cl]⁺ fragments in Zn(II) complexes) .

Q. Advanced Tools :

  • Time-resolved luminescence spectroscopy quantifies excited-state lifetimes in Ru(II) or Ir(III) complexes, linking substituent effects to ³MLCT (triplet metal-to-ligand charge transfer) stability .

In which catalytic applications do this compound metal complexes outperform other bipyridine derivatives?

Q. Advanced Research Focus

  • Epoxidation : Mo(VI) complexes with sterically hindered ligands (e.g., 6,6′-dimethyl-2,2′-bipyridine) enhance selectivity for cyclooctene epoxidation using tert-butyl hydroperoxide (TBHP), achieving >90% conversion .
  • Oxidative Heck Reactions : Pd(II) catalysts with 6,6′-dimethyl-2,2′-bipyridine ligands promote coupling of arylboronic acids with cyclohexenone, yielding meta-substituted phenols with turnover numbers (TONs) exceeding 500 .

Q. Mechanistic Insight :

  • Steric bulk at the 4,6-positions suppresses unproductive side reactions (e.g., β-hydride elimination in Heck catalysis) .
  • Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) clarify rate-determining steps in catalytic cycles.

How do computational methods enhance the understanding of photophysical properties in this compound-based complexes?

Q. Advanced Research Focus

  • DFT/TD-DFT Calculations : Predict absorption/emission spectra by modeling MLCT and ligand-centered transitions. For example, Ru(II) complexes with 6,6′-dimethyl-2,2′-bipyridine exhibit calculated emission maxima at 620 nm, aligning with experimental data .
  • Natural Bond Orbital (NBO) Analysis : Quantifies electron donation from methyl groups to the bipyridine π-system, rationalizing redox potential trends .

Q. Applications :

  • Guides ligand design for organic light-emitting diodes (OLEDs) or photocatalytic H₂ production by optimizing triplet-state lifetimes and quantum yields.

What role does this compound play in bioinorganic chemistry?

Q. Basic Research Focus

  • Artificial Metalloenzymes : Cu(I) complexes with 6,6′-dimethyl-2,2′-bipyridine mimic catechol oxidase activity, oxidizing 3,5-di-tert-butylcatechol with turnover frequencies (TOFs) of 1.2 × 10³ h⁻¹ .
  • DNA Interaction Studies : Pt(II) or Ru(II) complexes intercalate into DNA grooves, with methyl groups modulating binding affinity. Fluorescence quenching assays using ethidium bromide quantify binding constants (Kb ~ 10⁴ M⁻¹) .

Q. Advanced Techniques :

  • EPR spectroscopy identifies metal-centered radical intermediates in catalytic oxidation pathways .

How does the solubility of this compound compare to other bipyridine derivatives, and what strategies improve its processability?

Q. Basic Research Focus

  • Solubility : Methyl groups enhance lipophilicity, making this compound soluble in dichloromethane or THF but poorly soluble in water. This contrasts with carboxylated analogs (e.g., 4,4′-dicarboxy-2,2′-bipyridine), which are water-soluble .
  • Derivatization : Esterification (e.g., dimethyl 2,2′-bipyridine-4,4′-dicarboxylate) or introduction of polar substituents (e.g., -NH₂) improves solubility in polar solvents .

Q. Applications :

  • Lipophilic ligands are preferred for heterogeneous catalysis on hydrophobic supports (e.g., carbon nanotubes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.